An In-depth Technical Guide to (2-Bromo-3-methoxyphenyl)thiourea: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to (2-Bromo-3-methoxyphenyl)thiourea: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of (2-Bromo-3-methoxyphenyl)thiourea, a substituted phenylthiourea with potential applications in medicinal chemistry and drug development. While this specific isomer is not widely documented, this guide extrapolates from established chemical principles and data on analogous compounds to present its chemical structure, a detailed synthesis protocol, predicted spectroscopic characteristics, and a discussion of its potential biological significance.
Chemical Identity and Physicochemical Properties
(2-Bromo-3-methoxyphenyl)thiourea is an aromatic thiourea derivative. The core structure consists of a benzene ring substituted with a bromine atom at the 2-position, a methoxy group at the 3-position, and a thiourea group at the 1-position.
Table 1: Physicochemical Properties of (2-Bromo-3-methoxyphenyl)thiourea
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂OS | Calculated |
| Molecular Weight | 261.14 g/mol | Calculated |
| IUPAC Name | 1-(2-bromo-3-methoxyphenyl)thiourea | Nomenclature |
| Canonical SMILES | COC1=CC=C(Br)C(=C1)NC(=S)N | Predicted |
| InChI Key | Predicted | Predicted |
| Physical Form | Solid (predicted) |
The molecular weight is calculated based on the atomic masses of its constituent elements. The SMILES and InChI key are predicted based on the chemical structure.
Visualizing the Molecular Structure
Caption: Proposed experimental workflow for the synthesis of (2-Bromo-3-methoxyphenyl)thiourea.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of substituted phenylthioureas. [1][2] Materials:
-
2-Bromo-3-methoxyaniline (1.0 eq) [3]* Ammonium thiocyanate (1.1 eq)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
Preparation of the Aniliniuim Salt: In a round-bottom flask, dissolve 2-Bromo-3-methoxyaniline (1.0 eq) in a mixture of water and ethanol. Add concentrated hydrochloric acid dropwise with stirring until the solution is acidic. This converts the aniline to its more soluble hydrochloride salt.
-
Addition of Thiocyanate: To the stirred solution, add ammonium thiocyanate (1.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the flask to room temperature and then pour the contents into a beaker containing ice-cold water. A precipitate of (2-Bromo-3-methoxyphenyl)thiourea should form.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water to yield the pure compound.
-
Drying: Dry the purified product under vacuum.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized (2-Bromo-3-methoxyphenyl)thiourea would rely on standard spectroscopic techniques. The following are predicted spectral data based on the proposed structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (multiplets in the range of δ 6.8-7.5 ppm)- Methoxy protons (singlet around δ 3.8-3.9 ppm)- N-H protons (broad singlets, variable chemical shift) |
| ¹³C NMR | - Aromatic carbons (signals in the range of δ 110-160 ppm)- Methoxy carbon (signal around δ 55-56 ppm)- Thiocarbonyl carbon (C=S) (signal in the range of δ 180-185 ppm) |
| FT-IR (cm⁻¹) | - N-H stretching (broad band around 3100-3400)- C-H aromatic stretching (around 3000-3100)- C=S stretching (around 1300-1350 and 700-750)- C-N stretching (around 1450-1550)- C-O stretching (around 1020-1250) |
| Mass Spec (ESI) | Predicted m/z for [M+H]⁺: 261.97, 263.97 (due to bromine isotopes) |
Applications and Research Interest
Thiourea and its derivatives are a class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. [4][5]
-
Anticancer Activity: Many substituted thioureas have demonstrated significant anticancer properties. [5]Their mechanism of action can be diverse, including the inhibition of key enzymes involved in cancer progression.
-
Antimicrobial and Antifungal Agents: The thiourea moiety is present in several compounds with antibacterial and antifungal activities. [6]* Enzyme Inhibition: Thiourea derivatives have been investigated as inhibitors for various enzymes, which is a key strategy in the development of new therapeutic agents.
-
Intermediate in Heterocyclic Synthesis: Phenylthioureas are valuable intermediates for the synthesis of various heterocyclic compounds, such as benzothiazoles, which also possess a wide range of pharmacological activities. [1][7] The specific substitution pattern of (2-Bromo-3-methoxyphenyl)thiourea, with its halogen and methoxy groups, offers opportunities for further chemical modification to explore structure-activity relationships (SAR) and optimize its potential biological activity.
Safety and Handling
As a novel compound, the specific toxicity of (2-Bromo-3-methoxyphenyl)thiourea has not been determined. However, based on the starting material, 2-Bromo-3-methoxyaniline, and general knowledge of aromatic thioureas, appropriate safety precautions should be taken.
-
Hazard Class: The starting material, 2-Bromo-3-methoxyaniline, is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. [3]It is prudent to handle the final product with similar precautions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Conclusion
(2-Bromo-3-methoxyphenyl)thiourea is a substituted phenylthiourea that can be synthesized from commercially available 2-Bromo-3-methoxyaniline. While specific data for this isomer is scarce, its chemical properties and biological potential can be inferred from the extensive research on related thiourea derivatives. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, offering a starting point for further research and development in the field of medicinal chemistry.
References
-
IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]
- Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). International Journal of Pharmaceutical Sciences and Research, 13(12), 4647-4652.
- Pinto, D. C. G. A., Silva, A. M. S., & Levites, M. R. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations.
- Celen, B., et al. (2016). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 21(9), 1146.
-
Alzchem Group. (n.d.). Thiourea. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-methoxyphenol. Retrieved from [Link]
-
NextSDS. (n.d.). 1,3-BIS(3-METHOXYPHENYL)-2-THIOUREA — Chemical Substance Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-(2-methoxyphenyl)thiourea. Retrieved from [Link]
- Design, Synthesis and Biological Activities of (Thio)
-
NIST. (n.d.). 2-Bromo-3'-methoxyacetophenone. Retrieved from [Link]
- Al-Ostoot, F. H., & Al-Tamimi, A. M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.
- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
-
PubChem. (n.d.). 2-Bromo-3-methoxyaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
Supplementary Information. (n.d.). Beilstein Journals. Retrieved from [Link]
- Stolar, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. RSC Advances, 7(78), 49351-49365.
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry, 15(2), 23-59.
-
NIST. (n.d.). 2-Bromo-3'-methoxyacetophenone. Retrieved from [Link]
-
Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. (n.d.). Retrieved from [Link]
- Autopolymerization of 2-bromo-3-methoxythiophene, analysis of reaction products and estimation of polymer structure. (2014). Polymer Journal, 46, 627-633.
- Synthesis and biological evaluation of thiourea-tethered benzodiazepinones as anti-proliferative agents targeting JAK-3 kinase. (2025).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Bromo-3-methoxyaniline | C7H8BrNO | CID 10910575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
